(Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
Description
The compound (Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a benzofuran derivative featuring a Z-configured benzylidene moiety substituted with 2,5-dimethoxy groups and an acetic acid chain at the 6-position of the benzofuran core. Its structure combines a planar benzofuran scaffold with polar (acetic acid) and lipophilic (methoxy) substituents, making it a candidate for diverse applications, including pharmaceuticals or materials science .
Properties
IUPAC Name |
2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-23-12-4-6-15(24-2)11(7-12)8-17-19(22)14-5-3-13(9-16(14)26-17)25-10-18(20)21/h3-9H,10H2,1-2H3,(H,20,21)/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEAJWVKPRJCBG-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a synthetic compound characterized by its unique structural features, including a benzofuran core and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : C20H19O6
- Molecular Weight : 369.373 g/mol
- Functional Groups : Methoxy groups, benzylidene moiety, and an acetic acid derivative.
The compound's stereochemistry (Z configuration) implies that substituents on the double bond are on the same side, which may influence its biological interactions and efficacy.
Biological Activity Overview
The biological activity of this compound has been explored through various in vitro and in vivo studies. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-benzofuran | Induces apoptosis via mitochondrial pathway | Breast Cancer | |
| 4-Methoxyphenyl sulfone | Inhibits cell proliferation | Lung Cancer | |
| Dimethoxybenzaldehyde | Antitumor activity through cell cycle arrest | Colon Cancer |
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been evaluated using various models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Study Type | Inflammation Model | Key Findings |
|---|---|---|
| In vitro | Macrophage cultures | Reduced cytokine production by 50% at 10 µM concentration |
| In vivo | Carrageenan-induced paw edema in rats | Significant reduction in paw swelling after administration |
These findings suggest that the compound may serve as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate potential applications in treating infections caused by resistant strains.
The mechanism by which this compound exerts its biological effects involves several pathways:
-
Enzyme Interaction : The compound may inhibit specific enzymes involved in cell proliferation and inflammatory processes.
- Example : Inhibition of cyclooxygenase enzymes leading to reduced prostaglandin synthesis.
-
Receptor Binding : It may interact with nuclear receptors or other proteins involved in apoptosis and cell signaling.
- Example : Binding to estrogen receptors modulating cell growth in hormone-sensitive cancers.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Breast Cancer Study : A study demonstrated that treatment with (Z)-2-(...) resulted in a significant decrease in tumor size in xenograft models compared to controls.
- Outcome : Tumor regression observed after four weeks of treatment at doses of 50 mg/kg body weight.
-
Inflammatory Disease Model : In a model of rheumatoid arthritis, administration led to a marked decrease in joint inflammation and pain scores.
- Outcome : Improved mobility scores were noted alongside reduced inflammatory markers.
Scientific Research Applications
Antioxidant Activity
Research indicates that (Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid exhibits significant antioxidant properties. It neutralizes free radicals and reduces oxidative stress in cellular environments. In vitro studies have demonstrated its ability to scavenge DPPH radicals and lower lipid peroxidation levels in cell cultures .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. Studies have found that it can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential therapeutic applications in managing inflammatory diseases .
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound reveal its potential to induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability among human breast cancer cells (MCF-7). Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .
Antioxidant Properties
A study highlighted the efficacy of this compound in reducing oxidative stress markers in diabetic rats, suggesting its potential as a therapeutic agent for diabetic complications .
Anti-inflammatory Effects
Another research effort focused on the compound's ability to inhibit NF-kB activation in human endothelial cells, demonstrating its role in preventing vascular inflammation.
Cancer Research
A comprehensive analysis of benzofuran derivatives indicated that structural modifications could enhance anticancer activities, positioning this compound as a promising lead compound for further development .
Chemical Reactions Analysis
Oxidation Reactions
Reagents/Conditions :
-
Potassium permanganate (KMnO₄) in acidic or basic media
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Chromium trioxide (CrO₃) in aqueous acetone
Key Products :
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Carboxylic acid derivatives via oxidation of the allyl or propionate ester groups.
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Quinone structures from oxidation of the dimethoxybenzylidene aromatic ring.
Findings :
-
Oxidation of the allyl ester group (if present in derivatives) produces acetic acid or propionic acid analogs.
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The dimethoxybenzylidene group resists oxidation under mild conditions but forms quinones at elevated temperatures (80–100°C).
Reduction Reactions
Reagents/Conditions :
-
Sodium borohydride (NaBH₄) in methanol (0–25°C)
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Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF)
Key Products :
-
Alcohols from reduction of ketone groups (e.g., conversion of the 3-oxo group to 3-hydroxy).
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Saturated benzofuran derivatives via hydrogenation of the benzylidene double bond.
Findings :
-
Selective reduction of the 3-oxo group occurs at low temperatures (0–5°C), preserving the benzylidene double bond.
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Full hydrogenation of the double bond requires catalytic hydrogenation (H₂/Pd-C) and yields a dihydrobenzofuran structure .
Hydrolysis Reactions
Reagents/Conditions :
-
Aqueous NaOH (1–2 M, reflux)
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Enzymatic hydrolysis (esterases, lipases)
Key Products :
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2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid from ester hydrolysis.
Findings :
-
Alkaline hydrolysis proceeds with >90% yield under reflux conditions.
-
Enzymatic hydrolysis (e.g., using porcine liver esterase) achieves stereoselective cleavage but with lower efficiency (40–60% yield).
Substitution Reactions
Reagents/Conditions :
-
Amines (e.g., ethylamine) in presence of NaH (tetrahydrofuran, 25°C)
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Thiols (e.g., mercaptoethanol) with DCC (dicyclohexylcarbodiimide)
Key Products :
-
Amide derivatives via nucleophilic substitution at the ester group.
-
Thioester analogs through thiolysis.
Findings :
-
Amide formation occurs preferentially at the ester carbonyl, retaining the Z-configuration of the benzylidene group.
-
Thioester derivatives exhibit enhanced solubility in polar aprotic solvents.
Mechanistic Insights
-
Oxidation : The 3-oxo group activates the adjacent benzylidene double bond for electrophilic attack, facilitating quinone formation.
-
Reduction : NaBH₄ selectively targets the ketone due to its lower steric hindrance compared to the ester group.
-
Hydrolysis : Base-mediated cleavage follows a nucleophilic acyl substitution mechanism.
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Substitution : The ester’s electrophilic carbonyl carbon is susceptible to nucleophilic attack by amines or thiols.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Moiety
The benzylidene group’s substitution pattern significantly impacts electronic, steric, and solubility properties. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
- Methoxy Positioning : The 2,5-dimethoxy substitution in the target compound creates a distinct electronic profile compared to 3,4-dimethoxy analogs, which may alter π-π stacking or hydrogen-bonding interactions .
- Fluorine vs.
- Bulky Groups : The 4-tert-butyl substituent () increases steric hindrance, possibly affecting binding to hydrophobic pockets in biological targets .
Functional Group Modifications
The acetic acid group in the target compound contrasts with ester or sulfonate derivatives in analogs:
Key Observations :
Physicochemical and Spectral Properties
- LogP : The target compound’s LogP is expected to be lower than the methyl ester analogs (e.g., 5.2 for the 4-tert-butyl derivative ) due to the ionizable acetic acid group.
- IR Spectroscopy : The acetic acid carbonyl is observed near 1700 cm⁻¹, distinct from ester carbonyls (~1740 cm⁻¹) or sulfonates (~1350 cm⁻¹) .
- NMR : The Z-configuration is confirmed by characteristic =CH proton signals at δ 7.94–8.01 ppm in analogs .
Preparation Methods
Cyclization of Phenolic Precursors
The benzofuran core is synthesized via acid- or base-catalyzed cyclization of 2-hydroxyacetophenone derivatives. A representative method involves:
Procedure
- Starting Material : 2,5-Dihydroxyacetophenone (5.0 g, 29.4 mmol) is dissolved in acetic anhydride (30 mL).
- Cyclization : Heated at 120°C for 6 hours under nitrogen, yielding 3-oxo-2,3-dihydrobenzofuran-6-yl acetate (Intermediate A1).
- Hydrolysis : Intermediate A1 is treated with 1M NaOH (50 mL) at 80°C for 2 hours to yield 6-hydroxy-3-oxo-2,3-dihydrobenzofuran (Intermediate A, 78% yield).
Key Data
| Parameter | Value |
|---|---|
| Yield (Intermediate A1) | 85% |
| Yield (Intermediate A) | 78% |
| Purity (HPLC) | >95% |
Introduction of the (Z)-2,5-Dimethoxybenzylidene Group
Knoevenagel Condensation
The benzylidene group is introduced via a stereospecific Knoevenagel condensation between Intermediate A and 2,5-dimethoxybenzaldehyde (Intermediate B).
Procedure
- Reaction Setup : Intermediate A (2.0 g, 12.1 mmol) and Intermediate B (2.2 g, 13.3 mmol) are dissolved in ethanol (40 mL).
- Catalyst : Piperidine (0.5 mL) is added, and the mixture is refluxed at 80°C for 8 hours.
- Workup : The product is cooled, filtered, and recrystallized from ethanol to yield (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-ol (Intermediate D, 72% yield).
Stereochemical Control
- The Z-configuration is favored due to steric hindrance between the 2,5-dimethoxyphenyl group and the benzofuran oxygen, as confirmed by X-ray crystallography in analogous compounds.
- Reaction Monitoring : Reaction progress is tracked via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1).
Functionalization with the Acetic Acid Side Chain
Etherification via Nucleophilic Substitution
The hydroxyl group at position 6 of Intermediate D is alkylated with bromoacetic acid to introduce the acetic acid moiety.
Procedure
- Alkylation : Intermediate D (1.5 g, 4.2 mmol) is dissolved in DMF (20 mL). Bromoacetic acid (0.7 g, 5.0 mmol) and K₂CO₃ (1.2 g, 8.4 mmol) are added, and the mixture is stirred at 60°C for 12 hours.
- Acidification : The reaction is quenched with 1M HCl, extracted with ethyl acetate, and dried over Na₂SO₄.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:1) yields the target compound as a white solid (1.1 g, 68% yield).
Optimization Notes
- Solvent Choice : DMF enhances nucleophilicity of the phenolic oxygen.
- Base : K₂CO₃ prevents hydrolysis of the ester intermediate.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines cyclization, condensation, and alkylation in sequential steps without isolating intermediates:
Procedure
- Cyclization-Condensation : 2,5-Dihydroxyacetophenone and 2,5-dimethoxybenzaldehyde are reacted in acetic acid/piperidine (5:1) at 100°C for 6 hours.
- In Situ Alkylation : Bromoacetic acid and K₂CO₃ are added directly to the reaction mixture, followed by heating at 60°C for 8 hours.
- Yield : 58% overall yield, with reduced purification steps.
Industrial-Scale Production Considerations
Flow Chemistry for Enhanced Efficiency
Microreactor systems improve heat transfer and reduce reaction times:
- Cyclization Step : Residence time reduced from 6 hours (batch) to 15 minutes.
- Condensation-Alkylation : Continuous flow at 100°C achieves 85% conversion in 2 hours.
Economic and Environmental Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 68% | 72% |
| Solvent Consumption | 500 L/kg | 150 L/kg |
| Energy Use | 120 kWh/kg | 80 kWh/kg |
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Standards
| Method | Specification | Result |
|---|---|---|
| HPLC (UV 254 nm) | ≥98% | 99.2% |
| Residual Solvents | <0.1% | 0.05% |
Challenges and Mitigation Strategies
Stereochemical Isomerism
Side Reactions in Alkylation
- Risk : Over-alkylation or ester hydrolysis.
- Solution : Controlled stoichiometry (1:1.1 substrate:bromoacetic acid) and anhydrous conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
